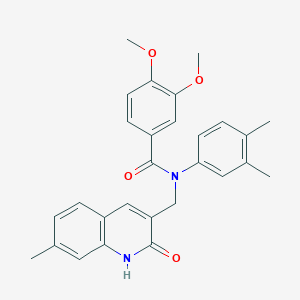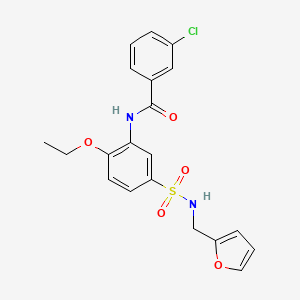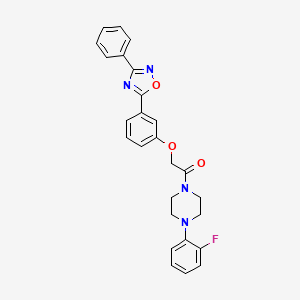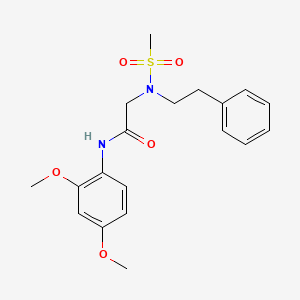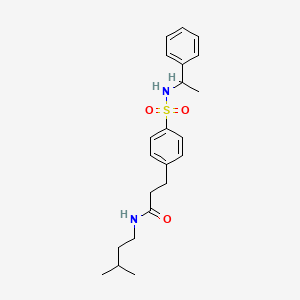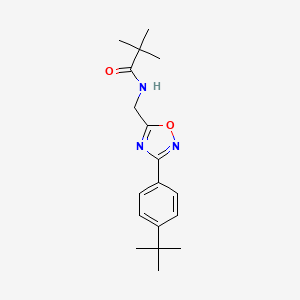
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as TBOA, it is a potent inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain.
作用机制
TBOA works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is primarily responsible for the reuptake of glutamate from the synaptic cleft, and its inhibition by TBOA leads to increased levels of glutamate in the synapse. This can lead to enhanced synaptic transmission and potentially improved cognitive function.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, it has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, TBOA has been shown to have neuroprotective effects, particularly in the context of ischemic stroke.
实验室实验的优点和局限性
One advantage of TBOA is its potency as a glutamate transporter inhibitor, which makes it a useful tool for studying the role of glutamate in neurological disorders. However, its potency can also be a limitation, as high concentrations of TBOA can lead to non-specific effects and potential toxicity. Additionally, TBOA has a relatively short half-life in vivo, which can make it difficult to study in certain contexts.
未来方向
There are several future directions for research on TBOA. One area of interest is the development of more selective glutamate transporter inhibitors, which could potentially have fewer off-target effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying TBOA's neuroprotective effects, particularly in the context of ischemic stroke. Finally, TBOA's potential as a tool for studying the role of glutamate in neurological disorders such as epilepsy and Alzheimer's disease should continue to be explored.
合成方法
The synthesis of TBOA involves several steps, including the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylphenyl azide. The resulting compound is then reacted with ethyl glyoxylate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with pivaloyl chloride to form the desired compound, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide.
科学研究应用
TBOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, TBOA increases the concentration of glutamate in the synapse, which can lead to enhanced synaptic transmission and potentially improved cognitive function.
属性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)13-9-7-12(8-10-13)15-20-14(23-21-15)11-19-16(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRCRKVZASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

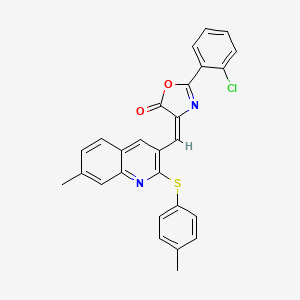
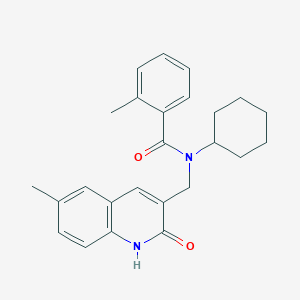
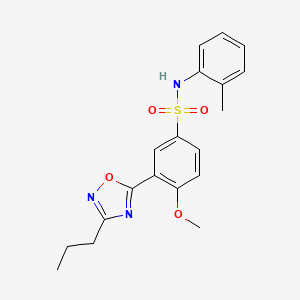
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
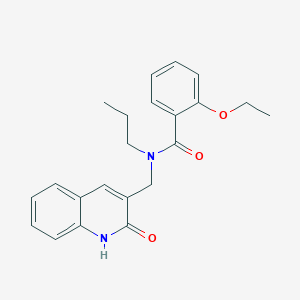
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
